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molecular formula C5H3Cl2N3O2 B019429 2,6-Dichloro-4-nitraminopyridine CAS No. 2587-03-3

2,6-Dichloro-4-nitraminopyridine

Cat. No. B019429
M. Wt: 208 g/mol
InChI Key: QFHVOEQUMGNHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680089B2

Procedure details

To 11 mL concentrated sulfuric acid was added 2,6-dichloropyridin-4-amine (2.18 g, 13.4 mmol) in an ice bath. After it was cooled to 0° C., 4.4 mL 90% nitric acid was added dropwise. After the reaction was performed by stirring for 1 h at room temperature, the reaction solution was poured into ice water to precipitate a solid product, and subjected to suction filtration. The resultant solid was washed with water and dried to afford 2.28 g titled product with a yield of 81.8%.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.8%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[C:9]([Cl:14])[N:8]=1.[N+:15]([O-])([OH:17])=[O:16]>>[Cl:6][C:7]1[CH:12]=[C:11]([NH:13][N+:15]([O-:17])=[O:16])[CH:10]=[C:9]([Cl:14])[N:8]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.18 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)N)Cl
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a solid product
FILTRATION
Type
FILTRATION
Details
subjected to suction filtration
WASH
Type
WASH
Details
The resultant solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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